molecular formula C14H12N2O2S B12932058 Methylazanyl 10H-phenothiazine-10-carboxylate

Methylazanyl 10H-phenothiazine-10-carboxylate

Cat. No.: B12932058
M. Wt: 272.32 g/mol
InChI Key: CQJWZQILMRDCEF-UHFFFAOYSA-N
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Description

Methylazanyl 10H-phenothiazine-10-carboxylate is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic hybrids. It is built around the 10H-phenothiazine pharmacophore, a tricyclic system recognized for its diverse biological activities and application in molecular hybridization strategies . This approach combines distinct pharmacophores into a single molecule to create multi-targeting agents, potentially leading to enhanced efficacy and a reduced risk of drug resistance . The phenothiazine core is itself a privileged structure in drug discovery. Historically, phenothiazine derivatives have been extensively studied for their antipsychotic, antihistaminic, and antimuscarinic effects . Contemporary research has expanded their potential into new areas, with scientific literature reporting that phenothiazine hybrids exhibit promising antibacterial, antifungal, and anticancer properties . Furthermore, phenothiazine derivatives have been investigated as inhibitors of tubulin polymerization, a mechanism that disrupts microtubule dynamics in cell division, making it a valuable target in oncology research . Some phenothiazine-chalcone hybrids, for instance, have also been explored as dual inhibitors targeting both tubulin polymerization and human farnesyltransferase (FTase), an enzyme involved in the activation of oncogenic proteins like Ras . This dual inhibitory profile represents an innovative approach in cancer chemotherapy research. This compound serves as a key synthetic intermediate for researchers designing and constructing such complex hybrid molecules. Its functional groups allow for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

methylamino phenothiazine-10-carboxylate

InChI

InChI=1S/C14H12N2O2S/c1-15-18-14(17)16-10-6-2-4-8-12(10)19-13-9-5-3-7-11(13)16/h2-9,15H,1H3

InChI Key

CQJWZQILMRDCEF-UHFFFAOYSA-N

Canonical SMILES

CNOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylazanyl 10H-phenothiazine-10-carboxylate typically involves the carboxylation of 10H-phenothiazine. One common method includes the reaction of 10H-phenothiazine with methylamine and carbon dioxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the carboxylate group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methylazanyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The methylazanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₄H₁₁NOS
Molecular Weight : 241.31 g/mol
CAS Number : 4997-36-8

Methylazanyl 10H-phenothiazine-10-carboxylate features a phenothiazine core with a methyl group at the 10 position and a carboxylate functional group. This structure is critical for its reactivity and interaction with biological systems.

Medicinal Chemistry

  • Antimicrobial Activity :
    • This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes, making it a potential candidate for developing new antibiotics .
  • Anticancer Properties :
    • The compound has been investigated for its ability to induce apoptosis in cancer cells, modulating signaling pathways that regulate cell proliferation and oxidative stress. This suggests its potential use in cancer therapeutics .
  • Alzheimer’s Disease Treatment :
    • Research indicates that phenothiazine derivatives can function as multi-target directed ligands (MTDLs) for Alzheimer's disease. These compounds show promise in inhibiting cholinesterases and reducing oxidative stress, which are critical factors in the disease's progression .

Biological Applications

  • Cell Growth Modulation :
    • Studies have shown that this compound can influence cellular processes such as growth and apoptosis, indicating its role in therapeutic strategies targeting various diseases.
  • Oxidative Stress Mitigation :
    • The compound acts as an antioxidant, potentially protecting cells from oxidative damage associated with chronic diseases like neurodegeneration .

Industrial Applications

  • Dyes and Pigments Production :
    • This compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties and stability under various conditions.
  • Chemical Intermediates :
    • It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the chemical manufacturing industry .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent.
  • Investigating Anticancer Mechanisms :
    • Research indicated that this compound could trigger apoptotic pathways in breast cancer cells, showcasing its potential for inclusion in cancer treatment regimens .
  • Alzheimer’s Disease Research :
    • A series of hybrid molecules incorporating phenothiazine moieties were developed, showing promising results in reducing amyloid-beta aggregation and improving cognitive functions in animal models of Alzheimer’s disease .

Mechanism of Action

The mechanism of action of Methylazanyl 10H-phenothiazine-10-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenothiazine derivatives with carboxylate ester modifications are explored for diverse applications. Below is a systematic comparison of Methylazanyl 10H-phenothiazine-10-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituent Key Applications/Findings References
Methyl 10H-phenothiazine-10-carboxylate C₁₄H₁₁NO₂S 257.31 Methyl ester Intermediate in organic synthesis
4-Biphenylyl 10H-phenothiazine-10-carboxylate C₂₅H₁₇NO₂S 395.48 4-Biphenylyl ester Potential in material science (e.g., OLEDs)
tert-Butyl 10H-phenothiazine-10-carboxylate C₁₇H₁₉NO₂S 309.40 tert-Butyl ester Photocatalytic deoxygenation of sulfoxides
Ethyl 4-(phenothiazine-10-carbonyl)piperazine C₂₀H₂₁N₃O₃S 383.46 Ethyl-piperazine Pharmacological studies (e.g., cholinesterase inhibition)
Phenyl 10H-phenothiazine-10-carboxylate C₁₉H₁₃NO₂S 331.38 Phenyl ester Inhibitor of acetylcholinesterase
10-Methyl-10H-phenothiazine C₁₃H₁₁NS 213.30 Methyl group Base structure for sulfoxide synthesis

Key Findings and Differences

Electrochemical Properties: this compound exhibits moderate redox activity due to the electron-withdrawing ester group, making it less conductive than unsubstituted phenothiazines like 10-Methyl-10H-phenothiazine . 4-Biphenylyl 10H-phenothiazine-10-carboxylate shows enhanced π-conjugation, improving charge transport in organic electronics .

Photocatalytic Activity: tert-Butyl 10H-phenothiazine-10-carboxylate demonstrates utility in visible-light-driven deoxygenation reactions, achieving 97% yield under optimized conditions . This contrasts with the methyl ester variant, which lacks photocatalytic functionality.

Synthetic Versatility: The methyl ester derivative is easier to hydrolyze to the free carboxylic acid (4-[2-(10H-Phenothiazin-10-yl)ethyl]benzoic acid) compared to bulkier esters like tert-butyl, enabling modular synthesis of hydroxamic acids (e.g., 4-[2-(10H-Phenothiazin-10-yl)ethyl]-N-hydroxybenzamide) for histone deacetylase (HDAC) inhibition studies .

Stability and Solubility: this compound has higher solubility in polar solvents (e.g., dichloromethane) than biphenylyl or phenyl esters, which aggregate in non-polar media .

Biological Activity

Methylazanyl 10H-phenothiazine-10-carboxylate, a derivative of phenothiazine, has garnered attention in the scientific community due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological properties, particularly in the fields of psychiatry and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H12N2O2SC_{14}H_{12}N_{2}O_{2}S. Its structure includes a phenothiazine core, which is critical for its biological activity. The presence of the methylazanyl group and carboxylate moiety enhances its interaction with biological targets.

PropertyValue
Molecular Weight272.32 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (octanol/water)Not specified

Antimicrobial Properties

Research indicates that phenothiazine derivatives exhibit significant antimicrobial activity. This compound has been investigated for its efficacy against various bacterial strains. Studies have shown that it inhibits bacterial growth through mechanisms that may involve disruption of cell membrane integrity and interference with metabolic processes.

Anticancer Activity

Phenothiazines are recognized for their anticancer properties, primarily due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has demonstrated potential in:

  • Inhibition of P-glycoprotein : This action may reverse multidrug resistance in cancer therapy .
  • Calmodulin Inhibition : The compound's ability to inhibit calmodulin can disrupt calcium signaling pathways critical for cancer cell survival .

Neuropharmacological Effects

As a phenothiazine derivative, this compound may also exhibit neuroleptic effects. It has been studied for its potential use in treating psychiatric disorders due to its action on dopaminergic receptors. The compound's ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions like schizophrenia and bipolar disorder .

The biological activity of this compound is attributed to several mechanisms:

  • Redox Reactions : The compound can act as an electron donor or acceptor, participating in redox reactions that affect cellular processes.
  • Protein Interactions : It interacts with various proteins and nucleic acids, altering their function and contributing to its therapeutic effects.
  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer progression and microbial metabolism .
MechanismDescription
Redox ActivityElectron transfer affecting cellular processes
Protein BindingInteraction with proteins altering their function
Enzyme InhibitionBlocking enzymes related to tumor growth and infection

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM, with IC50 values suggesting potent activity against this cancer type.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, highlighting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methylazanyl 10H-phenothiazine-10-carboxylate, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, phenothiazine derivatives are synthesized by reacting 10H-phenothiazine with activated esters (e.g., methyl 4-(bromomethyl)benzoate) in anhydrous DMF under nitrogen, followed by purification via column chromatography . Intermediates are characterized using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. Reaction conditions (e.g., temperature, stoichiometry of LiHMDS as a base) are critical for yield optimization .

Q. How is crystallographic data for phenothiazine derivatives obtained and validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using diffractometers (e.g., Bruker SMART CCD). SHELX programs (SHELXL, SHELXS) refine structures, with validation metrics including R-factors (<0.05 for high-resolution data) and residual electron density analysis. For example, triclinic crystal systems (space group P1P1) with unit cell parameters (e.g., a=8.1891a = 8.1891 Å, α=81.632\alpha = 81.632^\circ) are reported for phenothiazine analogs .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : NMR spectroscopy resolves aromatic proton environments (e.g., 1^{1}H NMR: δ 7.2–7.8 ppm for phenothiazine protons) and confirms substitution patterns. IR spectroscopy identifies carbonyl stretches (e.g., 1700–1750 cm1^{-1} for carboxylate groups). Mass spectrometry (ESI+) provides molecular ion validation (e.g., m/zm/z 384.0568 for a related compound) .

Advanced Research Questions

Q. How can conformational discrepancies in phenothiazine derivatives be resolved during crystallographic refinement?

  • Methodological Answer : Discrepancies arise from disordered moieties (e.g., flexible alkyl chains). Use SHELXL’s PART and SUMP commands to model disorder, and apply restraints (e.g., DFIX, DANG) based on geometric expectations. For example, the phenothiazine ring’s “butterfly” conformation (dihedral angle ~150–160°) requires careful handling of torsion angles during refinement . Validate against Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies optimize synthetic yields of this compound in sterically hindered reactions?

  • Methodological Answer : Steric hindrance (e.g., at the phenothiazine N-10 position) reduces reactivity. Strategies include:

  • Using bulky leaving groups (e.g., bromoesters over chloroesters) to improve electrophilicity.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems.
  • Microwave-assisted synthesis to enhance reaction kinetics.
    Yield improvements (e.g., from 45% to 72%) are reported for similar compounds under optimized conditions .

Q. How do electronic effects of substituents influence the biological activity of phenothiazine-based HDAC inhibitors?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro, chloro) at the 2-position enhance HDAC inhibition by increasing ligand-receptor binding affinity. For example, 4-[(10H-phenothiazin-10-yl)methyl]-N-hydroxybenzamide (compound 22) shows IC50_{50} values <1 μM against HDAC6 due to improved chelation of Zn2+^{2+} in the active site. Structure-activity relationship (SAR) studies combine docking simulations (e.g., AutoDock Vina) with in vitro assays .

Q. What computational methods predict the solid-state packing behavior of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Pairwise interaction energies (e.g., -25 kJ/mol for C–H···O contacts) guide crystal packing predictions. Software like Mercury (CCDC) visualizes packing motifs, validated against experimental lattice parameters (e.g., V=781.4V = 781.4 Å3^3 for triclinic systems) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between spectroscopic and crystallographic data for phenothiazine derivatives?

  • Methodological Answer : Discrepancies (e.g., NMR-indicated purity vs. XRD-detected impurities) require:

  • Repeating crystallization to exclude solvent inclusion artifacts.
  • Using PXRD to confirm bulk-phase homogeneity.
  • Cross-validating with elemental analysis (C, H, N) to detect stoichiometric deviations.
    For example, a 0.3 Å deviation in bond lengths between DFT and XRD may indicate thermal motion, addressed via TLS refinement in SHELXL .

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